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Compound of Interest

Compound Name:
2-Chloro-N,N-

dimethylpropanamide

Cat. No.: B171808 Get Quote

Introduction: The Analytical Imperative
2-Chloro-N,N-dimethylpropanamide is a halogenated amide whose purity and structural

integrity are critical for the successful synthesis of active pharmaceutical ingredients (APIs).

Impurities, isomers, or degradation products can have significant impacts on the yield, safety,

and efficacy of the final drug product. Therefore, a multi-faceted analytical approach is required

for its complete characterization. This guide moves beyond simple procedural lists to explain

the causality behind method selection and parameter optimization, ensuring robust and reliable

results.

Physicochemical Properties
A foundational understanding of the analyte's properties is the first step in method

development.
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Property Value Source(s)

CAS Number 10397-68-9 [1][2]

Molecular Formula C₅H₁₀ClNO [1][2][3]

Molecular Weight 135.59 g/mol [1][2][3]

Synonyms

N,N-Dimethyl-2-

chloropropionamide, N,N-

Dimethyl-α-

chloropropionamide

[4]

Boiling Point 71 °C @ 2 Torr

Density ~1.065 g/cm³ (Predicted)

Chromatographic Methods: Purity, Assay, and
Impurity Profiling
Chromatography is the cornerstone for separating the analyte from impurities and quantifying

its concentration.

High-Performance Liquid Chromatography (HPLC) for
Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile analytes like amides.

It offers high resolution, sensitivity, and reproducibility. The separation is based on the

partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile

phase.

Causality: A C18 column is selected for its versatility in retaining moderately polar compounds

like 2-Chloro-N,N-dimethylpropanamide. The acetonitrile/water mobile phase is a standard

choice, providing good separation efficiency. Acetic acid is added to sharpen peaks and ensure

consistent ionization.[5][6] UV detection at a low wavelength (~210 nm) is used to capture the

amide chromophore.

Instrumentation:
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HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or

Photodiode Array (PDA) detector.

Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition

Column C18, 150 x 4.6 mm, 5 µm

Mobile Phase A Water

Mobile Phase B Acetonitrile

Gradient
0-20 min: 10% to 90% B; 20-25 min: 90% B;

25.1-30 min: 10% B

Flow Rate 1.0 mL/min

Column Temp. 30 °C

Detection 210 nm

| Injection Vol. | 10 µL |

Procedure:

Standard Preparation: Accurately weigh ~10 mg of 2-Chloro-N,N-dimethylpropanamide
reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50

mixture of acetonitrile and water to create a 100 µg/mL stock solution.

Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the

same diluent as the standard. Filter through a 0.45 µm syringe filter prior to injection.

System Suitability: Inject the standard solution five times. The relative standard deviation

(%RSD) for the peak area should be ≤ 2.0%.

Analysis: Inject the blank (diluent), standard, and sample solutions.
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Calculation: Calculate the purity or assay using the external standard method based on peak

areas.

Method Validation: A validated analytical method ensures reliable and consistent data.[7] Key

parameters, guided by ICH Q2(R1), must be assessed.[8]

Validation Parameter Typical Acceptance Criteria

Linearity (r²) ≥ 0.998

Accuracy (% Recovery) 98.0 - 102.0%

Precision (% RSD) ≤ 2.0%

LOD / LOQ Signal-to-Noise Ratio of 3:1 / 10:1

Gas Chromatography-Mass Spectrometry (GC-MS) for
Volatiles and Identification
GC-MS is ideal for identifying volatile impurities, residual solvents, or for confirmatory

identification of the main peak. The direct injection of 2-Chloro-N,N-dimethylpropanamide is

feasible. For related, more reactive compounds like acid chlorides, derivatization with an

alcohol (e.g., methanol) is often necessary to form a stable ester before analysis.[9]

Causality: A mid-polarity column (e.g., DB-WAX or similar) is chosen to provide good resolution

for polar analytes.[10] The temperature program is designed to elute the target analyte

effectively while separating it from potential lower and higher boiling impurities. Mass

spectrometry provides definitive identification based on the mass-to-charge ratio and

fragmentation pattern.

Instrumentation:

GC system with an autosampler, interfaced to a Mass Spectrometer (e.g., Quadrupole).

Data acquisition and processing software.

Chromatographic and MS Conditions:
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Parameter Condition

Column DB-WAX, 30 m x 0.25 mm, 0.25 µm film

Carrier Gas Helium, constant flow @ 1.2 mL/min

Inlet Temperature 240 °C

Injection Volume 1 µL (Split 20:1)

Oven Program
Initial 60 °C (hold 2 min), ramp 15 °C/min to 240

°C (hold 5 min)

MS Transfer Line 250 °C

Ion Source Temp. 230 °C

Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40 - 250 m/z |

Procedure:

Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or

Methanol to a concentration of ~1 mg/mL.

Analysis: Inject the sample into the GC-MS system.

Data Interpretation:

Identify the peak corresponding to 2-Chloro-N,N-dimethylpropanamide by its retention

time.

Confirm identity by comparing the acquired mass spectrum with a reference spectrum or

by interpreting the fragmentation pattern. The molecular ion peak (M+) should be

observed at m/z 135. Key fragments would correspond to the loss of chlorine (m/z 100)

and cleavage of the amide bond.
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Spectroscopic Methods: Definitive Structural
Elucidation
Spectroscopic techniques provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. For 2-Chloro-N,N-
dimethylpropanamide, both ¹H and ¹³C NMR are informative.

Expected ¹H NMR Spectrum (in CDCl₃):

~1.7 ppm (doublet, 3H): The -CH₃ group adjacent to the chiral carbon, split by the single

proton on that carbon.

~4.5 ppm (quartet, 1H): The -CHCl- proton, split by the three protons of the adjacent methyl

group.

~2.9 and ~3.1 ppm (two singlets, 3H each): The two N-methyl groups. These often appear as

two distinct signals due to restricted rotation around the C-N amide bond, making them

chemically non-equivalent.

Expected ¹³C NMR Spectrum (in CDCl₃):

Five distinct signals are expected, corresponding to the five unique carbon environments: the

carbonyl carbon (C=O), the chlorinated methine carbon (-CHCl-), the methyl carbon adjacent

to the chlorine, and the two N-methyl carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.

Expected Characteristic IR Absorptions (Liquid Film/KBr):

~1650 cm⁻¹ (strong): Amide C=O stretching vibration. This is a highly characteristic peak.

~2980-2880 cm⁻¹: C-H stretching from the alkyl groups.
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~1400 cm⁻¹: C-N stretching.

~750-550 cm⁻¹ (strong): C-Cl stretching vibration.[11]

A reference FTIR spectrum can be found on spectral databases.[4]

Thermal Analysis: Stability and Physical Properties
Thermal analysis methods like DSC and TGA are crucial for assessing the thermal stability,

melting point, and potential formulation incompatibilities of the compound.[12][13]

Differential Scanning Calorimetry (DSC): A DSC thermogram will show a sharp endotherm

corresponding to the melting point of the pure substance. The presence of impurities typically

broadens this peak and lowers the melting point.

Thermogravimetric Analysis (TGA): A TGA curve plots mass loss against temperature. It

reveals the onset temperature of thermal decomposition, providing critical information about

the compound's stability.

Integrated Analytical Workflow
A comprehensive characterization of 2-Chloro-N,N-dimethylpropanamide involves a logical

sequence of these analytical techniques. The following workflow illustrates how these methods

are integrated for both initial characterization and routine quality control.
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Caption: Integrated workflow for characterization and quality control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b171808#analytical-methods-for-2-chloro-n-n-
dimethylpropanamide-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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